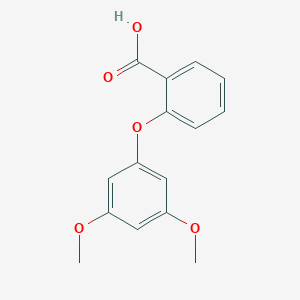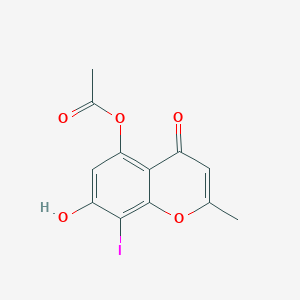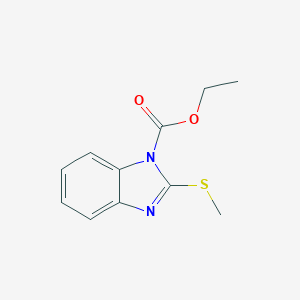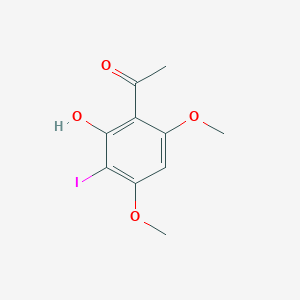![molecular formula C11H18N2O3 B303348 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, also known as Dabcyl, is a chemical compound that has gained significant attention in scientific research. It is a fluorescent quencher that is commonly used in various biochemical and molecular biology applications. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments.
Mécanisme D'action
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione functions as a fluorescence quencher by absorbing energy from the excited state of a fluorophore and dissipating it through non-radiative pathways. The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves the transfer of energy from the excited state of the fluorophore to the ground state of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione, resulting in the quenching of fluorescence.
Biochemical and Physiological Effects
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. Therefore, it is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has several advantages for use in laboratory experiments. It is a highly efficient quencher that can be used in a wide range of applications. It is also readily available and has a long shelf life, making it cost-effective for research purposes. However, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has some limitations, including its inability to quench all fluorophores and the need for optimization of experimental conditions to achieve optimal quenching efficiency.
Orientations Futures
The use of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research is expected to increase in the future. There is ongoing research on the development of new fluorophores and biosensors that can be used in conjunction with 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione. Additionally, there is a need for further optimization of experimental conditions to improve the efficiency of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione as a quencher. Further research is also needed to explore the potential applications of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in other areas of scientific research.
Conclusion
In conclusion, 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione is a highly efficient quencher that has gained significant attention in scientific research. It is widely used in fluorescence-based assays and the development of biosensors. The compound has unique properties that make it suitable for use in a wide range of laboratory experiments. Further research is needed to explore the full potential of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione in scientific research.
Méthodes De Synthèse
The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione involves several steps, including the reaction of 2,3-dibromo-1,4-butanediol with dimethylamine, followed by the reaction with isopropyl alcohol and cyclobutanedione. The final product is obtained through purification and isolation processes. The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been optimized to increase yields and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione has been widely used in scientific research for its ability to quench fluorescence. It is used as a reference standard in fluorescence-based assays, including DNA sequencing, genotyping, and protein-protein interaction studies. The compound is also used in the development of biosensors and in the detection of various biomolecules, including nucleic acids, proteins, and enzymes.
Propriétés
Nom du produit |
3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethylamino]-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)16-11-8(9(14)10(11)15)12-5-6-13(3)4/h7,12H,5-6H2,1-4H3 |
Clé InChI |
QDYVZHMQBUYELL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
SMILES canonique |
CC(C)OC1=C(C(=O)C1=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)



![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)